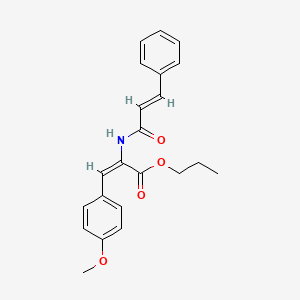
N-methyl-5-(phenoxymethyl)-N-(quinolin-2-ylmethyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-5-(phenoxymethyl)-N-(quinolin-2-ylmethyl)-1H-pyrazole-3-carboxamide is a synthetic compound that has been extensively studied due to its potential applications in scientific research. This compound is also known as QNZ, and it has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for researchers studying various diseases and disorders.
Wirkmechanismus
The mechanism of action of N-methyl-5-(phenoxymethyl)-N-(quinolin-2-ylmethyl)-1H-pyrazole-3-carboxamide involves its ability to inhibit the activity of certain enzymes, such as NF-κB and IKK. These enzymes are involved in the development of cancer and autoimmune disorders, and their inhibition by QNZ has been found to have therapeutic potential.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. These effects include the inhibition of certain enzymes, the induction of apoptosis (programmed cell death), and the inhibition of cell proliferation. QNZ has also been found to have anti-inflammatory effects, which make it a potential treatment for autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-methyl-5-(phenoxymethyl)-N-(quinolin-2-ylmethyl)-1H-pyrazole-3-carboxamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This makes it a valuable tool for researchers studying the role of these enzymes in various diseases and disorders. However, one of the limitations of using QNZ is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-methyl-5-(phenoxymethyl)-N-(quinolin-2-ylmethyl)-1H-pyrazole-3-carboxamide. One area of research involves the development of new analogs of QNZ that exhibit improved pharmacological properties. Another area of research involves the use of QNZ in combination with other drugs to enhance its therapeutic potential. Additionally, QNZ has the potential to be used as a tool for studying the role of certain enzymes in the development of other diseases and disorders.
Synthesemethoden
The synthesis of N-methyl-5-(phenoxymethyl)-N-(quinolin-2-ylmethyl)-1H-pyrazole-3-carboxamide is a complex process that involves several steps. The starting materials for the synthesis include 2-aminobenzyl alcohol, 2-chloroquinoline, and 3,5-dimethylpyrazole. These materials are reacted together in the presence of various reagents and catalysts to produce the final product.
Wissenschaftliche Forschungsanwendungen
N-methyl-5-(phenoxymethyl)-N-(quinolin-2-ylmethyl)-1H-pyrazole-3-carboxamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the compound's ability to inhibit the activity of certain enzymes that are involved in the development of cancer. QNZ has also been studied for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-methyl-5-(phenoxymethyl)-N-(quinolin-2-ylmethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-26(14-17-12-11-16-7-5-6-10-20(16)23-17)22(27)21-13-18(24-25-21)15-28-19-8-3-2-4-9-19/h2-13H,14-15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMABUPDYJORSDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2C=C1)C(=O)C3=NNC(=C3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5326116.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2,6-dihydroxy-N-methylbenzamide](/img/structure/B5326137.png)
![dimethyl 2-[8-ethoxy-1-[3-(4-methoxyphenyl)acryloyl]-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5326141.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5326151.png)
![1-{[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5326157.png)

![methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methoxy-3-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5326175.png)
![N~2~-(2-methoxyethyl)-N~4~-methyl-N~4~-(1,3-thiazol-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5326179.png)

![2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5326196.png)
![(4aS*,8aR*)-6-[(2-amino-4-methylpyrimidin-5-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5326213.png)
![8-(2,4-difluoro-3-methoxybenzoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5326219.png)

![5-chloro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5326232.png)